molecular formula C16H22N2O3 B5615475 methyl [2-(3-methyl-3-phenylpiperidin-1-yl)-2-oxoethyl]carbamate

methyl [2-(3-methyl-3-phenylpiperidin-1-yl)-2-oxoethyl]carbamate

Cat. No. B5615475
M. Wt: 290.36 g/mol
InChI Key: SOQKJMFJXYMDDR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related carbamates involves specific reactions under controlled conditions. For instance, the oxidation of methyl (4-acetylphenyl)carbamate and subsequent condensation with ethyl acetoacetate or diethyl malonate and hydrazine hydrate forms various derivatives, indicating a complex synthesis process involving multiple steps and reagents (Velikorodov & Shustova, 2017). Furthermore, the synthesis from dimethyl carbonate and aniline under certain conditions highlights the varied routes to carbamate synthesis (Lucas et al., 2008).

Molecular Structure Analysis

The molecular structure and spectra of carbamates can be analyzed using computational methods such as density functional theory (DFT), which helps in understanding the geometrical parameters and electronic properties. Studies on methyl N-(4,6-dimethoxypyrimidin-2-yl) carbamate, for example, provide insights into the structural aspects and spectral properties of similar compounds (Ding, 2008).

Chemical Reactions and Properties

Carbamates undergo various chemical reactions, including condensation and aminolysis, to form a diverse array of derivatives. The reactivity of carbamates, such as the formation of different products through reactions with hydrazine hydrate, o-phenylenediamine, and barbituric acids, showcases their versatile chemical behavior (Velikorodov & Shustova, 2017).

Physical Properties Analysis

The physical properties of carbamates, including their crystalline structure, can be determined through techniques like Raman spectroscopy and X-ray diffraction. For example, carbamates derived from 2-methylpiperidine exhibit specific crystalline structures and Raman spectra indicative of their physical state and conformation (Fandiño et al., 2018).

Chemical Properties Analysis

The chemical properties of carbamates, including reactivity and stability, are influenced by their molecular structure. The synthesis and analysis of methyl N-phenyl carbamate from aniline and methyl formate, for instance, illustrate the chemical versatility and potential for various chemical transformations (Yalfani et al., 2015).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. Piperidine derivatives are found in many pharmaceuticals and can have a variety of pharmacological effects .

Future Directions

Piperidine derivatives continue to be an important area of research in the pharmaceutical industry . Future directions may include the development of new synthesis methods, the discovery of new pharmacological applications, and the design of new drugs.

properties

IUPAC Name

methyl N-[2-(3-methyl-3-phenylpiperidin-1-yl)-2-oxoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-16(13-7-4-3-5-8-13)9-6-10-18(12-16)14(19)11-17-15(20)21-2/h3-5,7-8H,6,9-12H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOQKJMFJXYMDDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(C1)C(=O)CNC(=O)OC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl [2-(3-methyl-3-phenylpiperidin-1-yl)-2-oxoethyl]carbamate (non-preferred name)

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